![molecular formula C10H11BrN2 B2906243 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine CAS No. 331777-85-6](/img/structure/B2906243.png)
5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (CAS: 331777-85-6) is a brominated pyrrolopyridine derivative featuring a fused bicyclic structure with substituents at positions 2, 3, and 5. The bromine atom at position 5 enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science. Its methyl groups at positions 2 and 3 contribute to steric bulk and lipophilicity, influencing solubility and binding interactions in biological systems .
Preparation Methods
The synthesis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.
Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It serves as a precursor in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine with structurally related pyrrolo[2,3-b]pyridine derivatives, emphasizing substituent effects, synthesis, and applications:
Key Structural and Functional Differences:
Halogen Effects: Bromine (5-Br) and iodine (3-I) substituents enable cross-coupling reactions (e.g., Suzuki, Sonogashira), whereas chlorine (5-Cl) is less reactive but cost-effective for scale-up . Nitro (3-NO₂) groups are electron-withdrawing, directing electrophilic substitution and enabling reduction to amino intermediates for amide coupling .
Methyl vs. Aryl groups (e.g., 3,4-dimethoxyphenyl) enhance solubility via polar interactions and are critical for kinase inhibition activity .
Synthetic Challenges: Nitration and iodination require precise temperature control to avoid side reactions . Amino intermediates (e.g., 3-NH₂-pyrrolo[2,3-b]pyridines) are prone to decomposition, necessitating immediate use in subsequent reactions .
Notes on Physicochemical and Pharmacokinetic Properties
- Solubility: Thieno/pyrrolo[2,3-b]pyridines often exhibit poor aqueous solubility, limiting bioavailability. Strategies include introducing morpholine or methoxy groups (e.g., compound 8a in ) or using cyclodextrin-based formulations .
- Stability : Methyl-substituted derivatives (e.g., 5-bromo-2,3,3-trimethyl) may exhibit improved metabolic stability over halogen-only analogs due to reduced oxidative degradation .
- Regioselectivity : Functionalization at position 3 is favored due to the electron-rich pyrrole ring, but steric effects from methyl groups (2,3,3-Me) may alter reactivity patterns .
Biological Activity
5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (CAS No. 331777-85-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11BrN2
- Molecular Weight : 239.11 g/mol
- Solubility : Moderately soluble in water with a solubility of approximately 0.204 mg/ml .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction.
Case Study Example :
A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The IC50 value was determined to be approximately 15 µM .
Antimicrobial Activity
The compound also displays antimicrobial activity against a range of pathogens. In vitro assays have revealed its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/ml |
Escherichia coli | 64 µg/ml |
Pseudomonas aeruginosa | 128 µg/ml |
This table summarizes the MIC values indicating that this compound has potential as an antimicrobial agent .
Enzyme Inhibition
This compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential interactions with other drugs metabolized by this pathway.
Mechanism of Action :
The compound binds to the active site of CYP1A2, altering its conformation and inhibiting its enzymatic activity. This property is crucial for understanding its pharmacokinetics and potential drug-drug interactions .
Safety and Toxicology
The safety profile of this compound has been evaluated through various toxicity assays. The compound is classified under GHS hazard statements indicating it may cause skin irritation and eye damage.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary measures include avoiding inhalation and contact with skin and eyes during handling .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine?
- Methodology : The compound is typically synthesized via multi-step functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Bromination : Direct bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions .
- Methylation : Alkylation with methyl iodide (MeI) in the presence of NaH in THF to introduce methyl groups at the 2- and 3-positions .
- Purification : Silica gel chromatography with solvent gradients (e.g., heptane/ethyl acetate) ensures high purity (>95%) .
Q. How is NMR spectroscopy utilized to characterize intermediates and final products?
- Key Peaks :
- Aromatic protons : Resonances between δ 7.2–8.9 ppm for pyridine and pyrrole rings .
- Methyl groups : Sharp singlets near δ 2.3–2.4 ppm for trimethyl substituents .
- Advanced Techniques : helps distinguish carbons adjacent to bromine (δ 116–118 ppm) and carbonyl groups (δ 163–185 ppm) .
Q. What are typical functionalization reactions for this compound?
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 3-thienylboronic acid) using Pd(PPh)/KCO in toluene/ethanol .
- Alkyne Incorporation : Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) using Pd(PPh)Cl/CuI in THF .
- Nitro Reduction : Hydrogenation with Raney Nickel/H to convert nitro groups to amines, followed by acylation (e.g., nicotinoyl chloride) .
Advanced Research Questions
Q. How can researchers optimize Sonogashira coupling to introduce alkynyl groups with high regioselectivity?
- Catalytic System : Use Pd(PPh)Cl (1 mol%) and CuI (2 mol%) in degassed THF/triethylamine to minimize side reactions .
- Reaction Monitoring : Track progress via TLC (R shift from 0.3 to 0.6 in heptane/EtOAc 8:2). Purify via flash chromatography to isolate alkynylated products (51–96% yield) .
- Troubleshooting : If yields drop below 50%, check for moisture sensitivity or catalyst deactivation. Pre-dry solvents over molecular sieves .
Q. What strategies stabilize reactive intermediates like 3-amino-pyrrolo[2,3-b]pyridines during synthesis?
- In Situ Derivatization : Immediately acylate the unstable 3-amino intermediate (e.g., with nicotinoyl chloride) in dry pyridine to prevent decomposition .
- Low-Temperature Workup : Quench hydrogenation reactions at 0°C and evaporate solvents rapidly under vacuum to isolate intermediates .
Q. How should researchers analyze contradictory data in reaction yields or purity across studies?
- Reagent Ratios : Excess NBS improves yield but risks over-bromination.
- Purification Methods : Silica gel vs. recrystallization impacts purity .
- Statistical Tools : Use ANOVA to assess variability in replicate experiments.
Q. Critical Considerations
- Intermediate Instability : 3-Amino derivatives decompose rapidly; prioritize derivatization .
- Regioselectivity Challenges : Use steric/electronic directing groups (e.g., tosyl) to control functionalization sites .
- Analytical Validation : Cross-validate NMR assignments with HSQC/HMBC for ambiguous peaks .
Properties
IUPAC Name |
5-bromo-2,3,3-trimethylpyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSNZIUQJNPBDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.